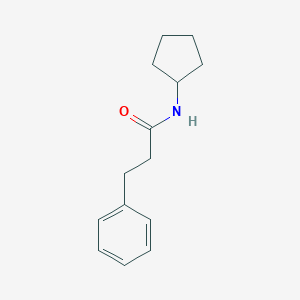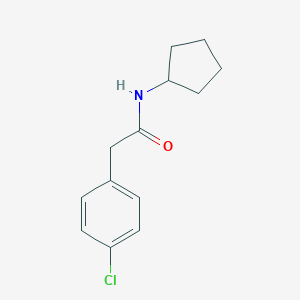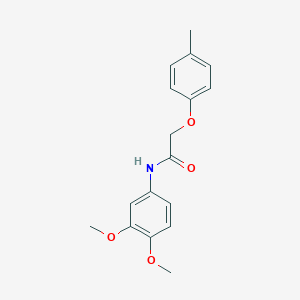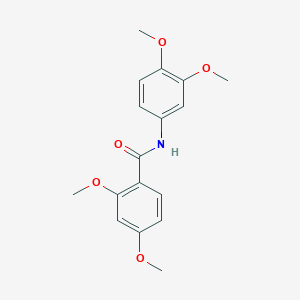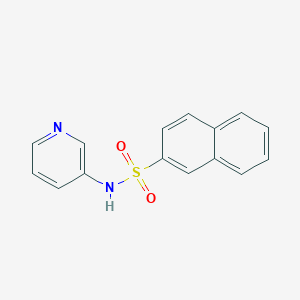
1-Amino-4-(4-chlorophenyl)-2,5-piperazinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-4-(4-chlorophenyl)-2,5-piperazinedione, commonly known as CP-465,022, is a chemical compound that belongs to the class of piperazine derivatives. It is a potent and selective antagonist of the dopamine D1 receptor, which has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders.
Wirkmechanismus
As mentioned earlier, CP-465,022 is a selective antagonist of the dopamine D1 receptor. This means that it blocks the activity of this receptor, which is involved in the regulation of various neurological processes such as reward, motivation, and cognition. By blocking the dopamine D1 receptor, CP-465,022 can modulate these processes and potentially alleviate symptoms associated with various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
CP-465,022 has been shown to have a range of biochemical and physiological effects. For example, it has been shown to increase the levels of dopamine and other neurotransmitters in the brain, which can have a positive effect on mood and cognition. Additionally, it has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CP-465,022 for laboratory experiments is its high selectivity for the dopamine D1 receptor. This means that it can be used to specifically target this receptor without affecting other receptors in the brain. However, one limitation of CP-465,022 is that it has poor solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on CP-465,022. One area of interest is its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models. Additionally, there is ongoing research into the potential use of CP-465,022 in the treatment of schizophrenia and other psychiatric disorders. Finally, there is also interest in developing more potent and selective dopamine D1 receptor antagonists based on the structure of CP-465,022.
Synthesemethoden
The synthesis of CP-465,022 involves the condensation of 4-chlorophenyl hydrazine with ethyl acetoacetate, followed by cyclization with acetic anhydride to form the piperazine ring. The resulting product is then treated with ammonia to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
CP-465,022 has been the subject of numerous scientific studies, mainly focusing on its potential therapeutic applications. One of the major areas of research has been its use in the treatment of schizophrenia, as it has been shown to have antipsychotic effects in animal models. Additionally, CP-465,022 has also been studied for its potential use in the treatment of drug addiction, depression, and Parkinson's disease.
Eigenschaften
Molekularformel |
C10H10ClN3O2 |
|---|---|
Molekulargewicht |
239.66 g/mol |
IUPAC-Name |
1-amino-4-(4-chlorophenyl)piperazine-2,5-dione |
InChI |
InChI=1S/C10H10ClN3O2/c11-7-1-3-8(4-2-7)13-5-10(16)14(12)6-9(13)15/h1-4H,5-6,12H2 |
InChI-Schlüssel |
OQXBOEIHXIMLLW-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(CC(=O)N1C2=CC=C(C=C2)Cl)N |
Kanonische SMILES |
C1C(=O)N(CC(=O)N1C2=CC=C(C=C2)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



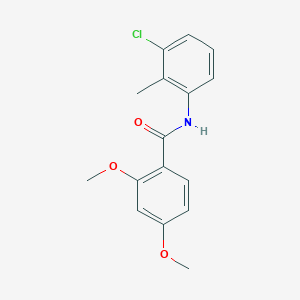
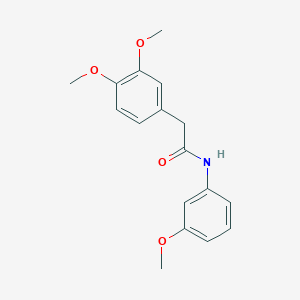
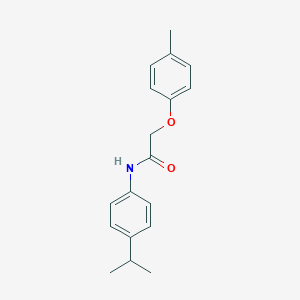

![2-(naphthalen-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B291857.png)
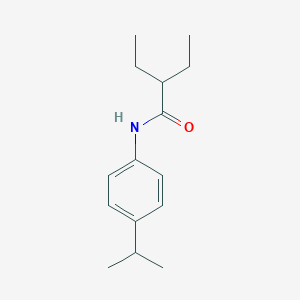
![N-[4-(propan-2-yl)phenyl]butanamide](/img/structure/B291859.png)
